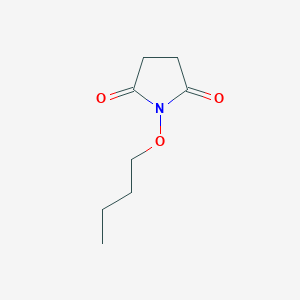

1-Butoxypyrrolidine-2,5-dione

Description

1-Butoxypyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a butoxy substituent at the N1 position of the heterocyclic core. Pyrrolidine-2,5-diones (also known as succinimides) are structurally defined by a five-membered ring containing two ketone groups at positions 2 and 5. This compound class is frequently investigated for applications in medicinal chemistry, including antiviral and receptor-targeted therapies.

Properties

IUPAC Name |

1-butoxypyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-6-12-9-7(10)4-5-8(9)11/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISNFTILCYTNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738211 | |

| Record name | 1-Butoxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915379-05-4 | |

| Record name | 1-Butoxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-butoxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of succinimide with butanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific pH levels and temperatures, to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Butoxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-Butoxypyrrolidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: Research has shown its potential in developing new therapeutic agents for diseases such as cancer and bacterial infections.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-butoxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse bioactivities depending on their substituents. Key structural analogs and their properties are summarized below:

Key Observations :

- Lipophilicity : The butoxy group increases membrane permeability compared to smaller substituents (e.g., methoxy or halogen groups).

- Bioactivity : Aryl substituents (e.g., benzylidene, indolyl) enhance receptor-binding affinity, while alkyl chains (e.g., butoxy, isobutyl) may improve metabolic stability .

- Chemical Reactivity : Halogenated derivatives (e.g., 1-iodo) are pivotal in synthesis but pose safety concerns due to reactivity .

Antiviral Activity

Neurological Targets

Derivatives with arylpiperazine or indole moieties exhibit high affinity for 5-HT1A receptors and serotonin transporters (SERT). For example, meta-CF₃ and ortho-OCH₃ substituents on pyrrolidine-2,5-dione frameworks showed comparable 5-HT1A binding to classical ligands, while reducing 5-HT2A affinity .

Enzyme Inhibition

1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione and related analogs display tyrosinase inhibitory activity, relevant for treating hyperpigmentation disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.